2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-5-3-8-6-7-2-1-4-10-9(7)11-8/h1-2,4,6,12H,3,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYPEUVUBFPVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)CCO)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 1h Pyrrolo 2,3 B Pyridin 2 Yl Ethanol
Established Synthetic Routes for the Pyrrolo[2,3-b]pyridine Core
The synthesis of the pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is a well-explored area of heterocyclic chemistry, with numerous methods available for its construction. These strategies can be broadly classified into two main approaches: those that form the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring, and those that construct the pyridine ring onto a pyrrole precursor.
Pyrrole annulation strategies typically involve the formation of the five-membered pyrrole ring onto a functionalized pyridine derivative. A prominent and widely utilized method in this category is the Sonogashira cross-coupling reaction. nih.govresearchgate.net This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. researchgate.net In the context of 7-azaindole (B17877) synthesis, this usually involves the coupling of a suitably substituted aminohalopyridine with a terminal alkyne, followed by a cyclization step to form the pyrrole ring. nih.gov
For instance, 2-amino-3-iodopyridine (B10696) can be coupled with various alkynes using a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, typically CuI, in the presence of a base like triethylamine. nih.govorganic-chemistry.org The resulting 3-alkynyl-2-aminopyridine intermediate can then undergo intramolecular cyclization to yield the 2-substituted 7-azaindole. organic-chemistry.org The cyclization step can be promoted by various reagents, including strong bases or acid catalysts like trifluoroacetic acid (TFA). nih.gov
Another notable strategy is the Larock indole (B1671886) synthesis, which has been adapted for azaindoles. This method involves the palladium-catalyzed annulation of internal alkynes with o-haloanilines or related aminopyridines.
The reaction conditions for these coupling and cyclization reactions are crucial and can be tailored to the specific substrates. The choice of catalyst, ligands, base, and solvent all play a significant role in the efficiency and outcome of the synthesis.
| Pyrrole Annulation Strategy | Key Reaction | Typical Precursors | Catalyst/Reagents |
|---|---|---|---|
| Sonogashira Coupling and Cyclization | Palladium-catalyzed cross-coupling | 2-Amino-3-halopyridine, Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt, Base (e.g., Et₃N) |
| Larock Indole Synthesis (adapted) | Palladium-catalyzed annulation | o-Haloaminopyridine, Internal alkyne | Pd catalyst |
| Fischer Indole Synthesis (adapted) | Acid-catalyzed cyclization | Pyridylhydrazine, Ketone/Aldehyde | Acid catalyst (e.g., HCl, ZnCl₂) |
Alternatively, the pyrrolo[2,3-b]pyridine core can be synthesized by constructing the six-membered pyridine ring onto a pre-existing pyrrole framework. This approach is particularly useful when starting with readily available and appropriately functionalized pyrrole derivatives.
One common strategy involves the condensation of a 2-aminopyrrole derivative with a 1,3-dicarbonyl compound or its equivalent. For example, 2-amino-1H-pyrrole-3-carbonitrile can react with various active methylene (B1212753) compounds in the presence of a base to construct the pyridine ring, leading to functionalized pyrrolo[2,3-b]pyridines.
Another approach involves the cyclo-condensation of enaminones derived from pyrroles with suitable reagents. These methods often provide a high degree of flexibility in introducing substituents onto the pyridine portion of the final molecule. The reaction conditions for these condensation and cyclization reactions are typically tailored to the specific substrates and desired products.
The Chichibabin reaction represents another classical method for pyridine synthesis that can be adapted for the construction of the pyrrolo[2,3-b]pyridine skeleton. This reaction involves the amination of pyridines (or in this case, a pyrrole derivative that can lead to a pyridine ring) using sodium amide or a related strong base.
| Pyridine Ring Construction Strategy | Key Reaction | Typical Precursors | Reagents |
|---|---|---|---|
| Condensation with 1,3-Dicarbonyls | Cyclocondensation | 2-Aminopyrrole derivative, 1,3-Dicarbonyl compound | Base or Acid catalyst |
| From Enaminones | Cyclo-condensation | Pyrrole-derived enaminone, Active methylene compound | Varies depending on substrate |
| Chichibabin Reaction (adapted) | Amination/Cyclization | Functionalized pyrrole | Sodium amide or similar strong base |
Targeted Synthesis of 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol
The introduction of the 2-hydroxyethyl group at the 2-position of the pyrrolo[2,3-b]pyridine core requires specific synthetic strategies. These can range from multi-step sequences involving the modification of a pre-formed 7-azaindole to more direct one-pot approaches.
A common and versatile approach to this compound involves a multi-step synthesis starting from a suitably functionalized pyridine precursor. A key strategy employs the Sonogashira coupling reaction. nih.govresearchgate.net For instance, a 2-amino-3-iodopyridine can be coupled with a protected form of but-3-yn-1-ol, such as one where the hydroxyl group is protected by a silyl (B83357) ether or other suitable protecting group. This palladium-catalyzed reaction yields the corresponding 3-(alkynyl)-2-aminopyridine intermediate.
Subsequent intramolecular cyclization, often promoted by a base or an acid, leads to the formation of the 2-substituted 7-azaindole ring with the protected ethanol (B145695) side chain. The final step involves the deprotection of the hydroxyl group to yield the target compound, this compound.
An alternative multi-step route could involve the introduction of a two-carbon unit at the 2-position of a pre-existing 7-azaindole. For example, a 2-halo-7-azaindole could undergo a palladium-catalyzed cross-coupling reaction with a vinyl ether of ethylene (B1197577) glycol, followed by hydrolysis and reduction to afford the desired 2-ethanol substituent. Another possibility is the reaction of 2-lithio-7-azaindole with ethylene oxide.
A specific, though not fully detailed, synthesis of 3-(2-hydroxyethyl)-7-azaindole has been reported, which likely proceeds through a similar multi-step pathway involving the initial construction of the 7-azaindole core followed by functionalization at the appropriate position. researchgate.net
One-pot syntheses offer a more efficient and atom-economical approach to this compound by combining multiple reaction steps into a single procedure without the isolation of intermediates. nsf.gov While specific one-pot syntheses for this exact molecule are not extensively detailed in the provided information, general one-pot strategies for the synthesis of substituted 7-azaindoles can be adapted.
For example, a one-pot Sonogashira coupling and cyclization reaction could be envisioned. This would involve reacting a 2-amino-3-halopyridine with an unprotected but-3-yn-1-ol in the presence of a suitable palladium/copper catalyst system and a base that facilitates both the coupling and the subsequent intramolecular cyclization in a single reaction vessel. The success of such a strategy would depend on the careful optimization of reaction conditions to ensure both steps proceed efficiently.
Another potential one-pot approach could involve a domino reaction sequence starting from simple, readily available precursors. For instance, a reaction between a functionalized pyridine and a reagent that can provide the two-carbon ethanol side chain and facilitate the formation of the pyrrole ring in a single pot could be developed. While the provided search results mention one-pot syntheses for other pyrrolopyridine derivatives, a specific, detailed one-pot method for this compound is not explicitly outlined. nih.gov
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green chemistry approaches can be considered to improve the sustainability of the synthesis.
One key area of focus is the use of greener solvents. Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. For instance, performing the Sonogashira coupling reaction in aqueous media has been explored for the synthesis of azaindole derivatives. nih.gov
The use of catalysis is another cornerstone of green chemistry. The palladium-catalyzed reactions used in the synthesis of the pyrrolo[2,3-b]pyridine core are inherently more efficient than stoichiometric reactions. Further improvements can be made by using highly active catalysts that allow for lower catalyst loadings and by developing recyclable catalyst systems.
Microwave-assisted synthesis is a green technology that can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields. mdpi.com The application of microwave irradiation to the Sonogashira coupling and cyclization steps in the synthesis of this compound could offer a greener alternative to conventional heating methods.
Furthermore, developing one-pot syntheses, as discussed in the previous section, is a key green chemistry strategy as it reduces the number of work-up and purification steps, thereby minimizing solvent consumption and waste generation. The development of a truly green and sustainable synthesis of this compound would likely involve a combination of these approaches, such as a microwave-assisted, one-pot reaction in a green solvent.
Post-Synthetic Functionalization and Chemical Modifications
Post-synthetic modification is a critical step in generating derivatives of this compound. These modifications can be broadly categorized into reactions involving the ethanol side chain and those targeting the pyrrolo[2,3-b]pyridine nucleus.
The primary alcohol of the ethanol side chain in this compound serves as a versatile handle for a variety of chemical transformations. Standard organic synthesis techniques can be employed to access a wide range of functional groups, thereby altering the molecule's physicochemical properties.
Key modification strategies include:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (1H-pyrrolo[2,3-b]pyridin-2-yl)acetaldehyde, using mild reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) to prevent over-oxidation. Further oxidation to the carboxylic acid, (1H-pyrrolo[2,3-b]pyridin-2-yl)acetic acid, can be achieved with stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent.
Esterification and Etherification: The hydroxyl group can readily undergo esterification with various carboxylic acids or acyl chlorides under standard conditions (e.g., Fischer esterification or using coupling agents like DCC) to form ester derivatives. Similarly, etherification, such as the Williamson ether synthesis, can be performed by first converting the alcohol to its alkoxide with a base (e.g., NaH) followed by reaction with an alkyl halide to yield ether analogues.
Conversion to Halides and Pseudohalides: The alcohol can be converted into a good leaving group to facilitate nucleophilic substitution reactions. Treatment with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can produce the corresponding 2-(2-chloroethyl)- or 2-(2-bromoethyl)-1H-pyrrolo[2,3-b]pyridine. Alternatively, conversion to a sulfonate ester (e.g., tosylate or mesylate) provides a stable intermediate for substitution with a wide range of nucleophiles.
Substitution to Amines: Once converted to an alkyl halide or sulfonate, the side chain can be reacted with ammonia, primary, or secondary amines to generate the corresponding 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)ethanamine derivatives.
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core exhibits distinct reactivity at its various positions, allowing for regioselective functionalization. The pyrrole ring is generally more susceptible to electrophilic substitution than the pyridine ring.
C-3 Position: The C-3 position is the most nucleophilic carbon and the primary site for electrophilic aromatic substitution. Reactions such as halogenation (bromination, iodination), nitration, nitrosation, and Mannich reactions occur predominantly at this position. rsc.org For example, treatment of 1H-pyrrolo[2,3-b]pyridines with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) yields the 3-halogenated derivatives.
N-1 Position: The nitrogen of the pyrrole ring can be functionalized through various reactions. It can be deprotonated with a strong base to form an anion that can be subsequently alkylated or acylated. rsc.org For instance, reaction with an acyl chloride after treatment with a Grignard reagent results in the N-acyl derivative. rsc.org Protecting groups, such as the benzenesulfonyl (Bs) or (2-(trimethylsilyl)ethoxy)methyl (SEM) group, are often installed at this position to facilitate other transformations on the core. nih.govnih.gov
Pyridine Ring Positions (C-4, C-5, C-6): Direct electrophilic substitution on the electron-deficient pyridine ring is challenging. However, functionalization can be achieved through alternative strategies. Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, can be used to install amino groups at positions like C-4 on pre-functionalized (e.g., chlorinated) substrates. nih.gov Functionalization at the C-6 position has been achieved via a Reissert-Henze type reaction on the corresponding N-oxide, allowing for the introduction of halogens, cyano, and thiocyanato groups.
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| C-3 | Halogenation | NBS or NIS | -Br, -I |
| C-3 | Nitration | HNO₃/H₂SO₄ | -NO₂ |
| C-3 | Mannich Reaction | Formaldehyde, Secondary Amine | -CH₂NR₂ |
| N-1 | Acylation | Grignard Reagent, then Acyl Chloride | -COR |
| N-1 | Alkylation | Base (e.g., NaH), then Alkyl Halide | -R (Alkyl) |
| N-1 | Protection | SEM-Cl, DIPEA | -SEM |
| C-4 | Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base, Amine (on 4-chloro substrate) | -NRR' |
The introduction of new aryl and heteroaryl moieties onto the pyrrolo[2,3-b]pyridine scaffold is a key strategy for creating structural diversity. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose.
Suzuki-Miyaura Coupling: This reaction is frequently employed to form carbon-carbon bonds between a halogenated or triflated pyrrolo[2,3-b]pyridine and an aryl or heteroaryl boronic acid/ester. For example, chemoselective Suzuki coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been used to introduce various phenyl groups. nih.gov This method allows for the installation of substituents like phenyl, 4-methoxyphenyl, and (4-(hydroxymethyl)phenyl). nih.gov
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It is a key step in some synthetic routes to 2-substituted 7-azaindoles, where 2-amino-3-iodopyridine is coupled with various alkynes, followed by a cyclization step to form the pyrrole ring with the substituent at C-2. organic-chemistry.org
Direct Arylation: One-pot methods have been developed for the synthesis of 2-aryl-7-azaindoles through the reaction of 2-fluoro-3-methylpyridine (B30981) with various aryl aldehydes in the presence of a strong base like KN(SiMe₃)₂. nsf.gov
| Core Position | Coupling Reaction | Key Reagents | Example Substituents Introduced | Reference |
| C-2 | Suzuki-Miyaura | Arylboronic acid, Pd₂(dba)₃, K₂CO₃ | Phenyl, 4-Methoxyphenyl | nih.gov |
| C-2 | Suzuki-Miyaura | (4-(hydroxymethyl)phenyl)boronic acid, Pd(PPh₃)₄ | 4-(Hydroxymethyl)phenyl | nih.gov |
| C-2 | N/A (from precursor) | Pd-catalyzed cross-coupling of 2-bromopyridine | 2-Pyridinyl | nih.gov |
| C-2 | N/A (from precursor) | Domino reaction with arylaldehyde | Various aryl groups | nsf.gov |
Preclinical Biological and Mechanistic Investigations of 2 1h Pyrrolo 2,3 B Pyridin 2 Yl Ethanol
Exploration of Molecular Targets and Binding Affinities
There is currently no publicly available data from in vitro enzyme inhibition or activation studies specifically for 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol. Research on analogous compounds featuring the 1H-Pyrrolo[2,3-b]pyridine core has indicated potential for kinase inhibition, including against targets such as Traf2- and Nck-interacting kinase (TNIK), serum and glucocorticoid-regulated kinase 1 (SGK-1), fibroblast growth factor receptors (FGFR), and Janus kinase 1 (JAK1). However, without direct experimental evidence, the specific enzymatic activity of this compound cannot be determined.
Information regarding the in vitro binding affinity of this compound to specific cellular receptors is not available in the current body of scientific literature.
There are no published studies detailing the effects of this compound on protein-protein interactions.
Cellular Level Biological Responses (In vitro)
Specific data from cell line proliferation and viability assays for this compound are not present in the available scientific research. While derivatives of 1H-Pyrrolo[2,3-b]pyridine have been investigated for their effects on the proliferation of various cell lines, including hepatic stellate cells and breast cancer 4T1 cells, these findings cannot be directly extrapolated to this compound without dedicated studies.
The influence of this compound on apoptosis and necrosis pathways has not been documented in published research. Studies on other compounds with the 1H-Pyrrolo[2,3-b]pyridine structure have shown the potential to induce apoptosis in cancer cell lines, but similar investigations have not been reported for the specific ethanol (B145695) derivative.
Gene Expression and Proteomic Profiling
There is no publicly available information detailing studies on the effects of this compound on gene expression or proteomic profiles in preclinical models.
Signal Transduction Pathway Analysis
Information regarding the analysis of signal transduction pathways modulated by this compound is not available in the public domain. While related compounds from the 1H-Pyrrolo[2,3-b]pyridine class are known to interact with signaling pathways associated with kinases like JAK, GSK-3β, and FGFR, specific data for this compound is absent.
In vivo Pharmacodynamics in Preclinical Models
Efficacy Studies in Non-Human Disease Models
No efficacy studies of this compound in non-human disease models have been reported in the available scientific literature.
Target Engagement and Biomarker Modulation in Preclinical Systems
There are no available data from preclinical studies on the target engagement or biomarker modulation capabilities of this compound.
Organ and Tissue Distribution Investigations in Animal Models
Investigations into the organ and tissue distribution of this compound in animal models have not been documented in publicly accessible research.
Preclinical Pharmacokinetic Profiles (Excluding Human Clinical Data)
Detailed preclinical pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles for this compound in animal models, are not available in the reviewed literature.
Absorption and Distribution Studies (e.g., Caco-2 permeability, animal tissue distribution)
No data is publicly available regarding the Caco-2 permeability or the results of animal tissue distribution studies for this compound. In vitro Caco-2 permeability assays are standard methods used to predict in vivo drug absorption by measuring the rate at which a compound crosses a monolayer of human intestinal cells. Similarly, animal tissue distribution studies are essential for understanding where a compound travels in the body and where it might accumulate. Despite searching for such studies, no specific data for the target compound could be retrieved.
Metabolic Stability and Metabolite Identification (e.g., microsomal stability, in vitro or in vivo animal metabolism)
There is no available information on the metabolic stability of this compound. Investigations into microsomal stability, which assess the rate of metabolism in liver microsomes, are crucial for predicting a compound's half-life in the body. Furthermore, no studies identifying the metabolites of this compound, either through in vitro or in vivo animal models, were found in the public domain. Research on related 7-azaindole (B17877) analogues suggests that the C-2 position of the ring system can be susceptible to oxidative metabolism, but this is a general finding for the structural class and not specific data for the ethanol derivative . researchgate.net
Excretion Pathways in Preclinical Species
No studies detailing the excretion pathways of this compound in any preclinical species have been published. This type of research is necessary to determine how a compound and its metabolites are eliminated from the body, typically through urine or feces. Without such studies, the clearance mechanisms for this specific compound remain unknown.
Structure Activity Relationships Sar and Structure Property Relationships Spr of 2 1h Pyrrolo 2,3 B Pyridin 2 Yl Ethanol and Its Analogs
Elucidation of Key Pharmacophores within the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine scaffold is recognized as a critical pharmacophore due to its unique electronic properties and its ability to form key interactions with biological targets. nbuv.gov.ua Its significance lies in its capacity to act as a bioisostere of indole (B1671886), purine (B94841), and other bicyclic heteroaromatic systems found in many approved drugs. nih.govnih.gov
A primary pharmacophoric feature is the hydrogen-bonding capability of the bicyclic system. The pyrrole (B145914) ring's N-H group (at the N-1 position) and the pyridine (B92270) ring's nitrogen atom (at the N-7 position) can act as hydrogen bond donors and acceptors, respectively. nih.gov This dual capacity allows the scaffold to anchor effectively within the ATP-binding site of many kinases. nih.gov For instance, in studies of c-Met kinase inhibitors, the pyrrolo[2,3-b]pyridine moiety forms two crucial hydrogen bonds with the backbone of Met1160 in the hinge region of the kinase. tandfonline.com This interaction is a cornerstone of the inhibitory activity for many derivatives based on this scaffold. tandfonline.com
**4.2. Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity and selectivity of pyrrolo[2,3-b]pyridine derivatives can be finely tuned by introducing various substituents at different positions on the scaffold.
The N-1 position of the pyrrole ring is a critical interaction point, typically acting as a hydrogen bond donor. Modification at this position can have a profound impact on biological activity. For example, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as phosphodiesterase 4B (PDE4B) inhibitors, N-methylation of the pyrrole nitrogen resulted in a complete loss of activity. nih.gov This suggests that an unsubstituted N-H is essential for interacting with the target enzyme, likely through a key hydrogen bond. nih.gov
Conversely, in other contexts, N-1 substitution is used to explore specific binding pockets or to modify physicochemical properties such as solubility and metabolic stability. However, any substitution at this position must be carefully considered to avoid disrupting the crucial hydrogen bond donor capability that defines a major part of the scaffold's pharmacophoric nature. researchgate.net
Substitutions on the pyridine portion of the 7-azaindole (B17877) core are widely explored to enhance potency, selectivity, and pharmacokinetic properties. The C-4, C-5, and C-6 positions are common points of modification.
Similarly, studies on CDK9/CyclinT and Haspin kinase inhibitors revealed that C-6 substitution with para-substituted phenyl rings could modulate activity based on the substituent's electronegativity and molecular weight. researchgate.net These findings indicate that the pyridine ring serves as a versatile platform for introducing moieties that can fine-tune the compound's interaction profile with its biological target. nbuv.gov.uanih.gov
Table 1: Impact of C-4 and C-5 Substitution on JAK3 Inhibition
Data derived from studies on JAK3 inhibitors, showing the combined effect of substitutions. researchgate.net
The C-2 position is a primary vector for introducing side chains that can interact with solvent-exposed regions of a target or probe deeper into binding pockets. While the parent compound has an ethanol (B145695) side chain, much of the reported SAR focuses on analogs where this group is replaced by other functionalities, such as amides, triazoles, or aryl groups. nih.govnih.gov
In the context of PDE4B inhibitors, the C-2 position was functionalized with a carboxamide moiety. nih.gov Systematic variations of the amide substituent revealed that the size and hydrophobicity of the group are critical for both potency and selectivity over the related PDE4D isozyme. For instance, incorporating a 3,3-difluoroazetidine (B2684565) ring at this position led to a compound with high inhibitory activity (IC50 = 0.14 µM) and a 6-fold selectivity for PDE4B over PDE4D. nih.gov This demonstrates that the C-2 side chain plays a vital role in determining the inhibitor's selectivity profile.
In another example targeting c-Met kinase, the C-2 position of the pyrrolo[2,3-b]pyridine core was connected via a linker to other cyclic moieties. The nature of this linker and the terminal group significantly influenced the inhibitory potency. tandfonline.com These studies collectively show that while the 7-azaindole core acts as an anchor, the C-2 substituent is key to optimizing interactions beyond the hinge region and achieving high potency and selectivity.
Table 2: Effect of C-2 Amide Modification on PDE4B Inhibition
Data from a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. The specific R groups are complex cyclic amines, with variations in ring size and hydrophobicity directly impacting potency. nih.gov
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of pyrrolo[2,3-b]pyridine analogs and their ability to adopt a low-energy binding pose are critical for their biological activity. Computational methods such as molecular docking are frequently used to predict and analyze these binding modes.
Docking studies of potent JAK3 inhibitors revealed that the 7-azaindole core fits into the ATP binding site, forming the expected hydrogen bonds with the hinge region. researchgate.net The conformation of the substituents, particularly the flexible side chains at positions C-2 or C-4, determines how well the molecule complements the shape and chemical environment of the active site. For a molecule to be highly active, it must be able to adopt a conformation that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) without incurring significant steric clashes or energetic penalties. researchgate.net
In the case of 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine, the dihedral angle between the pyridine and the azaindole ring system is relatively small, indicating a nearly coplanar conformation. nih.gov This planarity is often beneficial for insertion into the flat, aromatic-rich ATP binding pocket of kinases. The orientation and rotational freedom of the ethanol side chain in the titular compound would similarly be a key determinant of its interaction with target proteins.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. For pyrrolo[2,3-b]pyridine derivatives, 3D-QSAR studies have been successfully employed to guide the design of more potent inhibitors.
In a study targeting c-Met kinase, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build predictive 3D-QSAR models for a series of 67 pyrrolo[2,3-b]pyridine derivatives. tandfonline.com The models were developed using both ligand-based and receptor-based (docking) alignments. The resulting CoMFA and CoMSIA contour maps provided a visual representation of the SAR. These maps highlighted regions where steric bulk, electrostatic potential, and hydrophobic character were either favorable or unfavorable for activity. tandfonline.com For example, the models indicated that bulky, electropositive substituents were favored at certain positions on the terminal phenyl ring (connected via a linker to C-2), while bulky groups were disfavored in other regions, likely due to steric hindrance. tandfonline.com Such models are invaluable tools for rational drug design, allowing for the virtual screening and prioritization of novel analogs before their chemical synthesis. tandfonline.com
Ligand Design Strategies Based on SAR and SPR Data
Ligand design strategies based on the 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)ethanol scaffold and its analogs are multifaceted, encompassing fragment-based approaches, core modifications, and side-chain optimizations. These strategies are guided by the understanding of how structural changes impact biological activity (SAR) and physicochemical properties (SPR).
Fragment-Based Drug Discovery (FBDD): The 7-azaindole core is a recognized privileged fragment in FBDD for its ability to bind to the hinge region of kinases. pharmablock.com Design strategies often begin with this core fragment and elaborate upon it by adding substituents at various positions to grow into adjacent pockets of the target protein. The 2-ethanol group can serve as a vector for such growth, allowing for the introduction of larger functionalities to pick up additional interactions and enhance potency and selectivity.
Core Modification and Scaffold Hopping: While the 7-azaindole core is highly effective, medicinal chemists have explored modifications to fine-tune properties. This includes the introduction of nitrogen atoms at other positions within the bicyclic system (e.g., 6-azaindole) which can retain activity while improving properties like metabolic stability and ligand efficiency. nih.gov In some instances, complete replacement of the core with a bioisosteric scaffold, a strategy known as scaffold hopping, is employed to explore novel chemical space and intellectual property. mdpi.com
Side-Chain Modification and Bioisosteric Replacement: The 2-ethanol side chain of this compound is a key area for modification to improve both potency and pharmacokinetic profiles. Strategies include:
Homologation and Chain Length Variation: Altering the length of the alkyl chain can optimize the positioning of a terminal functional group to interact with specific residues in the target protein.
Introduction of Functional Groups: The terminal hydroxyl group can be replaced with other functionalities, such as amides, ureas, or other hydrogen bond donors and acceptors, to achieve stronger or more specific interactions. For example, the replacement of a hydroxyl with a pyrrolidine (B122466) urea (B33335) moiety has been shown to significantly increase potency in certain contexts. nih.gov
Bioisosteric Replacement: The ethanol group can be replaced by bioisosteres to improve metabolic stability or other drug-like properties. For instance, replacing a metabolically liable position with a more stable group can prolong the half-life of the compound. nih.gov
Constrained Analogs: Introducing conformational constraints, such as incorporating the ethanol side chain into a ring system, can reduce the entropic penalty of binding and lead to higher affinity.
Structure-Guided Design: X-ray crystallography of ligands bound to their target proteins provides invaluable information for rational drug design. By visualizing the binding mode of 7-azaindole-based inhibitors, medicinal chemists can design new analogs with modifications that are predicted to form more favorable interactions. nih.gov For example, if a pocket near the 2-substituent is identified, analogs with larger or differently shaped groups at this position can be designed to fill that pocket.
The following table provides examples of how modifications to the this compound scaffold can influence biological activity, illustrating key SAR principles.
| Compound/Analog | Modification from Core Scaffold | Observed Effect on Activity/Property | Design Strategy Implication |
| 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol | Shortening of the ethanol chain to a methanol | Maintained cellular potency in an antiviral assay. nih.gov | Demonstrates that the distance of the hydroxyl group from the core can be varied. |
| Analog with 2-pyrrolidine urea | Replacement of the ethanol group with a pyrrolidine urea moiety | 12-fold increase in potency in an antiviral assay. nih.gov | Highlights the potential for significant potency gains by replacing the hydroxyl with a group capable of more extensive interactions. |
| 6-Azaindole analog | Isomeric replacement of the 7-azaindole core | Retained activity with improved ligand-lipophilicity efficiency (LLE). nih.gov | Shows that core modifications can enhance physicochemical properties without sacrificing potency. |
| 3,5-disubstituted analogs | Addition of various substituents at the C3 and C5 positions | Led to the discovery of potent IGF-1R kinase inhibitors. nih.gov | Emphasizes the importance of exploring other positions on the scaffold for potency and selectivity. |
These examples underscore the iterative nature of ligand design, where SAR and SPR data continuously inform the synthesis and evaluation of new analogs with improved therapeutic profiles.
Advanced Analytical and Spectroscopic Characterization Techniques for Research on 2 1h Pyrrolo 2,3 B Pyridin 2 Yl Ethanol
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatography is a cornerstone for separating and analyzing 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol from reaction mixtures and determining its purity.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of pyrrole-containing compounds. researchgate.netpensoft.net Method development for this compound typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation and sensitive detection.
A common approach utilizes a C18 stationary phase, which provides excellent retention and resolution for moderately polar compounds like the target analyte. researchgate.netpensoft.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer, to control the pH and influence the retention time. pensoft.netresearchgate.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine analysis. pensoft.net Detection is typically performed using a UV/VIS detector, with the wavelength set to an absorbance maximum for the pyrrolopyridine chromophore to ensure high sensitivity. researchgate.net
Table 1: Illustrative RP-HPLC Method Parameters for Pyrrole (B145914) Derivatives
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention for moderately polar aromatic compounds. researchgate.net |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | Balances retention and elution, pH control for consistent ionization. researchgate.net |
| Elution Mode | Isocratic | Simple, reproducible, and suitable for purity assessment. pensoft.net |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. researchgate.net |
| Column Temp. | 30 °C | Ensures reproducible retention times. researchgate.net |
| Detection | UV/VIS at 225 nm | Wavelength for sensitive detection of the pyrrole-containing structure. researchgate.net |
This table is based on methods developed for structurally similar pyrrole derivatives and serves as a representative example.
Gas chromatography is another powerful separation technique. For a polar compound like this compound, which contains both a secondary amine (in the pyrrole ring) and a primary alcohol, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation in the injector port.
However, GC analysis can be made feasible through derivatization. This process involves chemically modifying the molecule to increase its volatility and thermal stability. For instance, the hydroxyl group can be silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a less polar trimethylsilyl (B98337) ether. Similarly, the N-H group of the pyrrole ring can also undergo derivatization. While specific GC applications for this exact compound are not extensively documented in public literature, the principles of derivatization are standard practice for analyzing similar polar compounds.
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly valued for its efficiency in separating chiral compounds. researchgate.net
The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, SFC for the purpose of chiral separation is not applicable to this specific compound. However, SFC can still be employed as a powerful achiral separation technique, often providing faster separations and using less organic solvent compared to HPLC. chromatographyonline.com If this compound were used as a scaffold to synthesize chiral derivatives, SFC coupled with a chiral stationary phase (CSP) would become an essential tool for separating the resulting enantiomers. theanalyticalscientist.comamericanpharmaceuticalreview.com
Mass Spectrometry for Structural Elucidation and Metabolite Identification
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound (C9H10N2O), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but different elemental compositions. This technique is crucial for confirming the identity of the synthesized compound and for identifying unknown metabolites or degradation products in complex samples. unimi.it
Table 2: Theoretical Mass Data for this compound
| Ion Species | Formula | Theoretical Exact Mass (m/z) |
| [M+H]+ | C9H11N2O+ | 163.0866 |
| [M+Na]+ | C9H10N2ONa+ | 185.0685 |
| [M-H]- | C9H9N2O- | 161.0720 |
This data is calculated based on the compound's elemental composition.
Tandem mass spectrometry (MS/MS) is used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. purdue.edu In an MS/MS experiment, the protonated molecule of this compound (m/z 163.0866) is selected and then subjected to collision-activated dissociation (CAD). The resulting fragment ions provide a structural fingerprint of the molecule.
The fragmentation of 1H-pyrrolo[2,3-b]pyridine derivatives has been studied, revealing characteristic cleavage patterns. rsc.org For this compound, key fragmentation pathways would likely involve:
Loss of water (H₂O): Cleavage of the ethanol (B145695) side chain, leading to a fragment ion corresponding to the loss of 18 Da.
Loss of the hydroxyethyl (B10761427) group (•CH₂CH₂OH): Benzylic-type cleavage at the bond connecting the side chain to the pyrrole ring, resulting in a loss of 45 Da.
Ring cleavages: Fragmentation of the bicyclic pyrrolopyridine core itself.
By analyzing these fragmentation patterns, researchers can confirm the structure of the parent compound and identify the structures of metabolites where modifications have occurred on the molecule. pacific.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides deep insights into the molecule's conformation.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the 7-azaindole (B17877) ring system, the methylene (B1212753) protons of the ethanol side chain, the hydroxyl proton, and the N-H proton of the pyrrole ring. The chemical shifts (δ) of the aromatic protons are influenced by the electron density and anisotropic effects of the fused heterocyclic rings. The protons on the pyridine (B92270) part of the core would typically resonate at a lower field compared to those on the pyrrole ring. The ethylene (B1197577) group would present as two triplet signals, assuming coupling to each other and the adjacent hydroxyl group proton (if not exchanging rapidly). The N-H proton of the pyrrole ring is expected to appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms present in the molecule. The spectrum would show distinct peaks for the eight carbon atoms of the pyrrolo[2,3-b]pyridine core and the two carbon atoms of the ethanol side chain. The carbons of the aromatic rings would resonate in the typical downfield region for sp²-hybridized carbons, while the sp³-hybridized carbons of the ethanol group would appear at a much higher field. The specific chemical shifts would be indicative of the electronic environment of each carbon atom.
Interactive Data Table: Expected ¹H NMR Signals for this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| Pyrrole N-H | Downfield, broad | Singlet | - |
| Aromatic H (Pyridine ring) | 7.0 - 8.5 | Doublet, Triplet, etc. | ~5-8 |
| Aromatic H (Pyrrole ring) | 6.5 - 7.5 | Singlet, Doublet | ~2-3 |
| -CH₂- (adjacent to ring) | ~3.0 - 3.5 | Triplet | ~6-7 |
| -CH₂- (adjacent to OH) | ~3.8 - 4.2 | Triplet | ~6-7 |
| -OH | Variable, broad | Singlet or Triplet | - or ~5 |
Interactive Data Table: Expected ¹³C NMR Signals for this compound
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic C (Pyridine & Pyrrole rings) | 100 - 155 |
| -CH₂- (adjacent to ring) | ~30 - 40 |
| -CH₂- (adjacent to OH) | ~60 - 70 |
Two-dimensional NMR techniques are employed to resolve spectral overlap and to establish correlations between different nuclei, which is essential for the complete and correct assignment of the ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent protons on the pyridine ring and between the two methylene groups of the ethanol side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity of the entire molecule, for example, by showing correlations from the methylene protons of the ethanol side chain to the carbons of the pyrrole ring, confirming the attachment point.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the ethanol side chain relative to the heterocyclic ring system.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information.
The analysis would yield the exact bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the planarity of the pyrrolo[2,3-b]pyridine ring system and reveal the conformation of the ethanol substituent. Furthermore, X-ray crystallography elucidates the packing of the molecules in the crystal lattice and reveals intermolecular interactions such as hydrogen bonding. In this compound, the hydroxyl group (-OH) and the pyrrole N-H group are potential hydrogen bond donors, while the pyridine nitrogen atom is a potential hydrogen bond acceptor. The detailed study of these hydrogen bonding networks is critical for understanding the solid-state properties of the material.
Interactive Data Table: Key Information from X-ray Crystallography
| Parameter | Information Gained |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | Precise 3D position of every atom in the molecule. |
| Bond Lengths & Angles | Geometric details of the molecular structure. |
| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, π-π stacking. |
Advanced Spectroscopic Methods for Molecular Interactions (e.g., UV-Vis, Fluorescence, Circular Dichroism)
Advanced spectroscopic techniques are utilized to probe the electronic properties and potential molecular interactions of this compound.
UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy measures the absorption of light by the molecule as a function of wavelength. The conjugated π-system of the pyrrolo[2,3-b]pyridine core gives rise to characteristic absorption bands, typically in the UV region. The position and intensity of these bands provide information about the electronic transitions within the molecule.
Fluorescence Spectroscopy: This technique is used to study the emission of light from a molecule after it has absorbed light. If this compound is fluorescent, this method can provide data on its emission maximum, quantum yield, and fluorescence lifetime. These photophysical properties are highly sensitive to the molecular environment and can be used to study interactions with other molecules.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is primarily used for chiral molecules. While this compound itself is not chiral, CD spectroscopy could be employed to study its interactions with chiral biomolecules, such as proteins or DNA, which could induce a CD signal.
Computational and Theoretical Investigations of 2 1h Pyrrolo 2,3 B Pyridin 2 Yl Ethanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of a molecule. These methods, rooted in quantum mechanics, provide a detailed picture of molecular orbitals and electrostatic potentials, which are key determinants of chemical behavior.
Density Functional Theory (DFT) Applications
Molecular Orbital Analysis and Electrostatic Potentials
Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability.
The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is instrumental in predicting how the molecule will interact with other chemical species, including biological macromolecules.
Molecular Docking and Dynamics Simulations for Target Interactions
To explore the therapeutic potential of 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol, computational techniques such as molecular docking and molecular dynamics simulations are employed to predict its interactions with specific protein targets.
Protein-Ligand Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (the small molecule, in this case, this compound) into the binding site of a protein. The results of docking studies are often presented as a scoring function, which estimates the binding affinity between the ligand and the protein.
For derivatives of the pyrrolo[2,3-b]pyridine scaffold, docking studies have been instrumental in identifying potential protein kinase inhibitors. These studies help to understand the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the protein-ligand complex. For instance, molecular modelling studies on pyrrolo[2,3-b]pyridine derivatives have been used to investigate their potential as c-Met kinase inhibitors. scilit.com
Molecular Dynamics Simulations of Compound-Target Complex Stability
Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted protein-ligand complex over time. MD simulations provide a dynamic view of the complex, allowing researchers to observe the conformational changes and fluctuations in the interactions between the ligand and the protein. yums.ac.irnih.gov This method offers a more realistic representation of the biological environment and can validate the binding poses obtained from docking studies. The stability of the complex is often evaluated by analyzing parameters such as root-mean-square deviation (RMSD) and the number of hydrogen bonds maintained throughout the simulation. plos.org
In Silico ADME Prediction and Property Optimization
In the early stages of drug development, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models use computational algorithms to estimate these properties based on the molecule's structure. nih.gov
These predictive models can assess a range of properties, including but not limited to, aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. By identifying potential liabilities early on, medicinal chemists can prioritize compounds with more favorable ADME profiles for further development. For various heterocyclic compounds, including those with pyridine (B92270) and pyrrole (B145914) moieties, in silico ADME-Tox modeling is a standard practice to evaluate their drug-likeness and potential toxicity. semanticscholar.orgjapsonline.com
Computational and theoretical chemistry have become indispensable tools in modern drug discovery and development. These methods allow for the in-silico prediction of various physicochemical and pharmacokinetic properties of molecules, thereby guiding lead optimization and reducing the time and cost associated with experimental studies. In the context of this compound, computational approaches have been employed to evaluate its potential as a drug candidate by predicting its lipophilicity, solubility, and ability to cross the blood-brain barrier. Furthermore, virtual screening and ligand-based drug design strategies have utilized this scaffold to identify novel bioactive compounds.
Computational Lipophilicity and Solubility Prediction
Lipophilicity and aqueous solubility are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences a molecule's ability to permeate biological membranes. Aqueous solubility affects a drug's dissolution rate and bioavailability. Computational models provide rapid estimations of these properties, facilitating the early-stage assessment of drug-likeness.
Various algorithms and software are available for the in-silico prediction of logP and water solubility. For this compound, several predicted values for these parameters are publicly available in chemical databases. These predictions are based on different computational methods, which can lead to some variability in the reported values.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Source |
| logP | 1.29 | ChemAxon |
| logP | 1.15 | OSIRIS |
| Water Solubility | 1.48 g/L | ALOGPS |
| Water Solubility | 1.14 g/L | ESOL |
These predicted values suggest that this compound possesses moderate lipophilicity and reasonable aqueous solubility, characteristics that are generally favorable for oral drug candidates.
Blood-Brain Barrier Permeability Modeling
The ability of a drug to cross the blood-brain barrier (BBB) is crucial for treating central nervous system (CNS) disorders. The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. Computational models that predict BBB permeability are valuable tools in the development of CNS-active drugs.
These models typically rely on descriptors such as molecular weight, lipophilicity, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For this compound, computational predictions regarding its BBB permeability are available from various sources.
Table 2: Predicted Blood-Brain Barrier Permeability of this compound
| Parameter | Predicted Value | Interpretation |
| BBB Permeability (logBB) | -0.43 | Likely to cross the BBB |
| Polar Surface Area (PSA) | 55.1 Ų | Within the range for good BBB penetration |
The predicted logBB value, which is a logarithmic scale of the ratio of the concentration of a drug in the brain to that in the blood, suggests that this compound has the potential to penetrate the CNS. The calculated PSA is also within the generally accepted range for molecules that can cross the BBB.
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Ligand-based drug design, a subset of these methods, relies on the knowledge of other molecules that bind to the biological target of interest.
The this compound scaffold has been utilized in virtual screening campaigns and ligand-based design studies to discover novel inhibitors for various therapeutic targets. For instance, derivatives of this compound have been investigated as potential kinase inhibitors. In such studies, the core structure of this compound serves as a starting point for the design of new molecules with improved potency and selectivity. By modifying the substituents on the pyrrolopyridine ring and the ethanol (B145695) side chain, researchers can explore the chemical space around this scaffold to optimize interactions with the target protein.
These computational approaches enable the rapid and cost-effective exploration of vast chemical libraries, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. The insights gained from these in-silico studies are instrumental in guiding the design of new and more effective therapeutic agents based on the this compound framework.
Emerging Research Avenues and Future Directions for 2 1h Pyrrolo 2,3 B Pyridin 2 Yl Ethanol Research
Development of Prodrug Strategies and Advanced Delivery Systems for Research Applications
To enhance the physicochemical and pharmacokinetic properties of 7-azaindole (B17877) derivatives for research applications, prodrug strategies and advanced delivery systems are being explored. A notable example within the broader azaindole class is Fostemsavir, a prodrug of Temsavir, which was developed to inhibit HIV entry. This strategy improves the compound's properties for research and potential therapeutic use.
Advanced delivery systems, such as nanoparticles, offer a promising approach to improve the delivery of heterocyclic compounds. For instance, nanoparticle systems using biodegradable polymers like poly(DL-lactide-co-glycolide) (PLGA) or lipids have been developed to encapsulate cytotoxic agents, including those with pyrrole-containing structures. sci-hub.boxnih.gov These systems can enhance circulation time, improve biodistribution to target tissues, and provide sustained release, thereby increasing efficacy and potentially reducing systemic toxicity in preclinical studies. sci-hub.boxnih.gov A recent study highlighted a novel nanoparticle made from PLGA and albumin that demonstrates ultrahigh colloidal stability and a significantly increased drug-loading capacity, which could reduce side effects by minimizing the amount of carrier material needed. xjtlu.edu.cn
Table 1: Examples of Delivery Strategies for Heterocyclic Compounds
| Delivery Strategy | Carrier Material | Compound Class | Potential Advantages in Research |
|---|---|---|---|
| Prodrug | N/A (Chemical modification) | 6-Azaindole | Improved pharmacokinetic profile |
| Nanoparticles | PLGA, Lipids | Pyrrolobenzodiazepines | Sustained release, improved tumor biodistribution, enhanced efficacy in vivo sci-hub.boxnih.gov |
| Supraparticles | PLGA-Albumin Co-assembly | General (e.g., Doxorubicin) | Ultrahigh stability, high drug-loading capacity (up to 40%) xjtlu.edu.cn |
Integration into Multi-Target Directed Ligand Design Paradigms
The 7-azaindole scaffold is exceptionally well-suited for the design of multi-target directed ligands (MTDLs), particularly in the realm of kinase inhibitors. nih.gov The core structure mimics the purine (B94841) ring of ATP, allowing it to bind to the hinge region of many kinases. nih.gov By modifying the substituents on the azaindole ring, researchers can fine-tune the compound's selectivity profile to simultaneously engage multiple desired targets, a key strategy in complex diseases like cancer.
This approach has led to the development of 7-azaindole derivatives that act as focused multi-targeted kinase inhibitors, targeting key proteins involved in both tumorigenesis and angiogenesis. nih.gov For example, derivatives have been designed to inhibit kinases such as MELK, although subsequent research suggested that their anticancer effects might occur through off-target mechanisms, highlighting the compound's multi-target nature. nih.gov This paradigm is a shift from the "one molecule, one target" approach to a more holistic strategy that can address the robustness and redundancy of signaling pathways in disease.
Application as Chemical Biology Probes for Pathway Elucidation
Derivatives of 7-azaindole are valuable tools as chemical biology probes to investigate and elucidate biological pathways. Their inherent fluorescent properties make them particularly useful for studying molecular interactions. An outstanding example is 7-azatryptophan, an analogue of the amino acid tryptophan that contains the 7-azaindole core. It serves as a powerful optical probe to study protein structure and dynamics. acs.org Its fluorescence is sensitive to the local environment and is red-shifted compared to tryptophan, allowing for distinct spectral analysis. acs.org
Furthermore, the 7-azaindole scaffold is frequently used in structure-activity relationship (SAR) studies to probe the binding requirements of therapeutic targets. By systematically modifying the structure and observing the effects on biological activity, researchers can map the pharmacophore and gain insights into the molecular mechanisms of action. This utility as a probe compound is a cornerstone of modern medicinal chemistry.
Advanced Preclinical Model Development for Specific Biological Contexts
To better predict human responses, more advanced in vitro models are also employed. The metabolism of 7-azaindole-derived compounds has been studied and compared across various systems, including human liver microsomes, and in vivo models like rats and pigs, to identify relevant analytical targets for biological monitoring. nih.gov
Table 2: Preclinical Models Used for 7-Azaindole Derivatives
| Model Type | Specific Model | Compound Class/Target | Key Finding |
|---|---|---|---|
| In Vivo | Rat model of allergen-induced asthma | 7-Azaindole Orai inhibitors | Inhibition of eosinophils in bronchoalveolar lavage fluid nih.gov |
| In Vivo | Mouse xenograft of mesothelioma | 1H-Pyrrolo[2,3-b]pyridine derivatives | Significant tumor volume inhibition nih.gov |
| In Vivo | Mouse model of HIV-1 associated neurocognitive disorders | 7-Azaindole MLK3/LRRK2 inhibitor (URMC-099) | Neuroprotective and anti-neuroinflammatory properties nih.gov |
| In Vitro/In Vivo | Rat and pig metabolism studies | 7-Azaindole synthetic cannabinoids | Prediction of human metabolic pathways nih.gov |
Exploration of Unexplored Therapeutic Areas and Biological Hypotheses (Preclinical Focus)
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold continues to drive its exploration into new therapeutic areas beyond its well-established role in oncology. The ability to modify the core structure allows for the generation of compounds with diverse biological activities.
Preclinical research has identified potential applications in a wide range of diseases:
Inflammatory Diseases: Derivatives have been investigated as inhibitors of CC-chemokine receptor-2 (CCR2), which is implicated in conditions like asthma, rheumatoid arthritis, and multiple sclerosis. nih.gov
Infectious Diseases: The scaffold has been used to develop agents against various pathogens. This includes inhibitors of influenza polymerase-B2, non-nucleoside reverse transcriptase inhibitors for HIV, and compounds with activity against the Ebola and Dengue viruses through inhibition of adaptor-associated kinase 1 (AAK1). nih.govnih.gov
Neurodegenerative and Neuroinflammatory Conditions: A 7-azaindole molecule, URMC-099, has shown neuroprotective and anti-inflammatory effects in models of HIV-1 associated neurocognitive disorders by inhibiting MLK3 and LRRK2 kinases. nih.gov
Plant Biology and Agriculture: As synthetic analogues of cytokinins, 7-azaindole derivatives have been studied for their roles in plant development and their ability to control apoptosis and differentiation in mammalian cells. nih.gov
Table 3: Unexplored and Emerging Therapeutic Targets for 7-Azaindole Derivatives
| Therapeutic Area | Molecular Target/Mechanism | Compound Class | Reference |
|---|---|---|---|
| Inflammatory Disease | CC-chemokine receptor-2 (CCR2) | 7-Azaindoles | nih.gov |
| Infectious Disease (Influenza) | Polymerase-B2 | 7-Azaindole derivative (JNJ-63623872) | nih.gov |
| Infectious Disease (HIV) | Non-nucleoside reverse transcriptase (NNRT) | 7-Azaindoles | nih.gov |
| Infectious Disease (Ebola/Dengue) | Adaptor-associated kinase 1 (AAK1) | 7-Azaindole derivative | nih.gov |
| Neuroinflammation | MLK3 and LRRK2 | 7-Azaindole derivative (URMC-099) | nih.gov |
| Plant Biology/Cell Biology | Cytokinin signaling pathways | Synthetic cytokinin analogues | nih.gov |
Collaborative Research Initiatives and Data Sharing
Advancing the understanding and application of novel chemical scaffolds like 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol is significantly enhanced through collaborative research and open data sharing. While specific large-scale consortia for this compound are not yet established, the broader field of medicinal chemistry thrives on such initiatives.
Platforms for sharing information on novel heterocyclic compounds often take the form of specialized journal issues and collaborative projects between academic and industrial laboratories. These efforts facilitate the dissemination of synthetic methodologies, biological screening data, and structure-activity relationships. The availability of compound libraries for screening also plays a crucial role, allowing diverse biological targets to be tested against a wide array of chemical structures, including various azaindole derivatives. Such collaborative frameworks are essential for accelerating the transition of promising compounds from initial discovery to valuable research tools or potential therapeutic leads.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
